N-Phenylcyclohexanecarboxamide: A Technical Guide
N-Phenylcyclohexanecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Phenylcyclohexanecarboxamide. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.
Core Properties
N-Phenylcyclohexanecarboxamide is a secondary amide consisting of a cyclohexanecarboxamide (B73365) moiety N-substituted with a phenyl group. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| CAS Number | 2719-26-8 |
| IUPAC Name | N-phenylcyclohexanecarboxamide |
| Synonyms | Cyclohexanecarboxanilide, N-phenyl-cyclohexanecarboxamide |
| Melting Point | 138-140 °C |
| Boiling Point | Data not available |
| Solubility | Data not available in common solvents. Expected to be soluble in polar organic solvents like deuterated chloroform (B151607) (CDCl₃). |
| Appearance | White solid |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-Phenylcyclohexanecarboxamide.
NMR Spectroscopy
¹H NMR (600 MHz, CDCl₃): The proton NMR spectrum reveals signals corresponding to the aromatic and aliphatic protons of the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.56 | d, J = 7.8 Hz | 2H | Aromatic (ortho-H) |
| 7.49 | s | 1H | Amide (N-H) |
| 7.31 | t, J = 8.4 Hz | 2H | Aromatic (meta-H) |
| 7.09 | t, J = 7.8 Hz | 1H | Aromatic (para-H) |
| 2.28 – 2.23 | m | 1H | Cyclohexyl (CH) |
| 1.97 | d, J = 11.4 Hz | 2H | Cyclohexyl (CH₂) |
| 1.85 – 1.78 | m | 2H | Cyclohexyl (CH₂) |
| 1.75 – 1.69 | m | 1H | Cyclohexyl (CH) |
| 1.59 – 1.52 | m | 2H | Cyclohexyl (CH₂) |
| 1.34 – 1.22 | m | 3H | Cyclohexyl (CH₂) |
¹³C NMR (150 MHz, CDCl₃): The carbon NMR spectrum shows the expected signals for the carbonyl, aromatic, and cyclohexyl carbons.
| Chemical Shift (δ) ppm | Assignment |
| 174.66 | Carbonyl (C=O) |
| 138.26 | Aromatic (ipso-C) |
| 129.01 (2C) | Aromatic (meta-CH) |
| 124.12 | Aromatic (para-CH) |
| 119.89 (2C) | Aromatic (ortho-CH) |
| 46.58 | Cyclohexyl (CH) |
| 29.74 (2C) | Cyclohexyl (CH₂) |
| 25.75 (3C) | Cyclohexyl (CH₂) |
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS-ESI):
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Calculated for [M+H]⁺ (C₁₃H₁₈NO): 204.1388
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Found: 204.1389
Experimental Protocols
Synthesis of N-Phenylcyclohexanecarboxamide
This protocol describes the synthesis via the reaction of cyclohexanecarbonyl chloride with aniline (B41778).
Materials:
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Aniline
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Cyclohexanecarbonyl chloride
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A suitable base (e.g., pyridine (B92270) or triethylamine)
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Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether)
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Hydrochloric acid (HCl), 1 M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for recrystallization (e.g., ethanol (B145695) or ethyl acetate/hexane mixture)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline in the anhydrous aprotic solvent.
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Add the base to the solution and cool the mixture in an ice bath.
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Slowly add cyclohexanecarbonyl chloride dropwise to the cooled solution with continuous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system to yield N-Phenylcyclohexanecarboxamide as a white solid.
NMR Spectroscopy Protocol
Sample Preparation:
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Accurately weigh 5-10 mg of the solid N-Phenylcyclohexanecarboxamide.
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Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
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Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For quantitative ¹³C NMR, inverse-gated decoupling should be employed with an appropriate relaxation delay.
FTIR Spectroscopy Protocol
Sample Preparation (Thin Solid Film Method):
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Dissolve a small amount of N-Phenylcyclohexanecarboxamide in a volatile solvent (e.g., dichloromethane).
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Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).
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Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.
Data Acquisition:
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Place the salt plate in the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty sample chamber.
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Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
High-Resolution Mass Spectrometry (HRMS) Protocol
Sample Preparation:
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Prepare a dilute solution of N-Phenylcyclohexanecarboxamide in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile (B52724) or methanol.
Data Acquisition (ESI):
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Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
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Apply a high voltage to the ESI needle to generate charged droplets.
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The solvent evaporates, and the analyte is ionized (typically protonated to form [M+H]⁺).
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The ions are guided into the mass analyzer (e.g., TOF or Orbitrap).
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Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of N-Phenylcyclohexanecarboxamide. Further research is required to elucidate any potential pharmacological effects or mechanisms of action. Derivatives of similar carboxamides have been investigated for various biological activities, suggesting that N-Phenylcyclohexanecarboxamide could be a candidate for future screening and development.
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory procedures should be conducted with appropriate safety precautions and by qualified personnel.
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